(3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone
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Overview
Description
(3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position, an ethyl group at the 1-position, and a cycloheptyl group attached to a methanone moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions to form the pyrazole ring. The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions, while the ethyl group at the 1-position can be introduced via alkylation reactions. The cycloheptyl group attached to the methanone moiety can be introduced through Friedel-Crafts acylation reactions using cycloheptanone as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the carbonyl group in the methanone moiety are key functional groups that interact with biological targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-amino-1-methyl-1H-pyrazol-5-yl)(cycloheptyl)methanone: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
(3-amino-1-ethyl-1H-pyrazol-5-yl)(cyclohexyl)methanone: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
(3-amino-1-ethyl-1H-pyrazol-5-yl)(cycloheptyl)methanone is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-cycloheptylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-11(9-12(14)15-16)13(17)10-7-5-3-4-6-8-10/h9-10H,2-8H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYVSPIAKZUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)C2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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